molecular formula C15H17NO2 B11870968 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL CAS No. 105677-49-4

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL

Cat. No.: B11870968
CAS No.: 105677-49-4
M. Wt: 243.30 g/mol
InChI Key: SDFPLXCPFHPDRP-UHFFFAOYSA-N
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Description

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxy group at the 2-position, a 3-methylbut-2-en-1-yl group at the 3-position, and a hydroxyl group at the 4-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 2-methoxyquinoline with a suitable alkylating agent to introduce the 3-methylbut-2-en-1-yl group. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another quinoline derivative with similar structural features.

    4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and various substituents at other positions.

Uniqueness

2-Methoxy-3-(3-methylbut-2-EN-1-YL)quinolin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

105677-49-4

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2-methoxy-3-(3-methylbut-2-enyl)-1H-quinolin-4-one

InChI

InChI=1S/C15H17NO2/c1-10(2)8-9-12-14(17)11-6-4-5-7-13(11)16-15(12)18-3/h4-8H,9H2,1-3H3,(H,16,17)

InChI Key

SDFPLXCPFHPDRP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(NC2=CC=CC=C2C1=O)OC)C

Origin of Product

United States

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